
4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2 It is an aromatic amine derivative, characterized by the presence of an aminomethyl group and two fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride typically involves the following steps:
Nitration: The starting material, 2,6-difluorotoluene, undergoes nitration to form 2,6-difluoro-4-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-(aminomethyl)-2,6-difluorotoluene.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)aniline dihydrochloride: Lacks the fluorine atoms, resulting in different chemical properties.
2,6-Difluoroaniline: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-2-fluoroaniline dihydrochloride: Contains only one fluorine atom, leading to different binding affinities and reactivity.
Uniqueness
4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride is unique due to the presence of both the aminomethyl group and two fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10Cl2F2N2 |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2,6-difluoroaniline;dihydrochloride |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-5-1-4(3-10)2-6(9)7(5)11;;/h1-2H,3,10-11H2;2*1H |
Clave InChI |
IAIXSHXUKQZCHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N)F)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


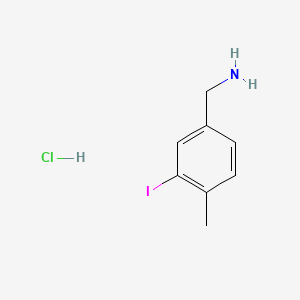
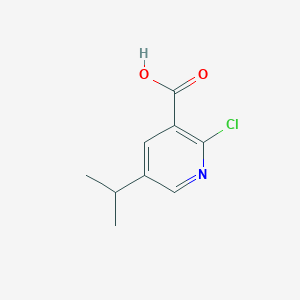
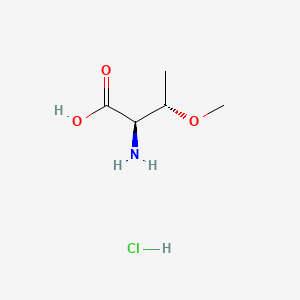
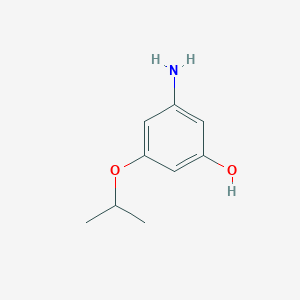

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
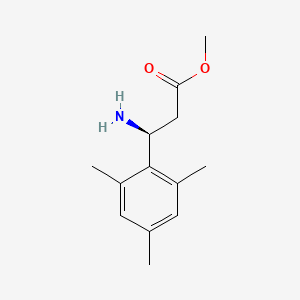
![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)
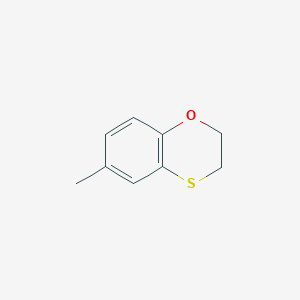
![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)




